4-ethynyl-1-phenyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-ethynyl-1-phenyltriazole |
InChI |
InChI=1S/C10H7N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h1,3-8H |
InChI Key |
WUVUCZLVDHMOCW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Significance of the 1,2,3 Triazole Moiety in Heterocyclic Chemistry
The 1,2,3-triazole is an aromatic, five-membered heterocyclic ring containing two carbon and three adjacent nitrogen atoms. wisdomlib.orgwikipedia.orgmdpi.com This structural motif is a cornerstone in heterocyclic chemistry, largely due to its exceptional stability and its versatile role in the construction of complex molecular architectures. mdpi.comresearchgate.net The triazole ring is notably resistant to metabolic degradation, oxidation, and reduction, making it an ideal and robust scaffold in various chemical contexts. researchgate.net
In medicinal chemistry, the 1,2,3-triazole moiety is recognized as a privileged pharmacophore, a molecular framework that is able to bind to multiple biological targets. researchgate.netnih.gov Its utility is enhanced by its ability to act as a bioisostere for other functional groups like amides and esters, while also participating in hydrogen bonding and dipole interactions, which are crucial for molecular recognition at biological targets. nih.govnih.gov Consequently, the 1,2,3-triazole core is found in a wide range of compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.govnih.govresearchgate.net
A paramount reason for the widespread use of 1,2,3-triazoles is the development of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govtcichemicals.com This reaction provides a highly efficient, reliable, and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides under mild conditions. nih.govacs.orgmdpi.com The accessibility and dependability of this synthetic route have cemented the 1,2,3-triazole's role not just as a pharmacologically active core but also as a stable and inert linker to connect different molecular fragments in drug discovery and bioconjugation. nih.govnih.govtandfonline.com
Unique Research Attributes of the 4 Ethynyl 1 Phenyl 1h 1,2,3 Triazole Scaffold
The specific structure of 4-ethynyl-1-phenyl-1H-1,2,3-triazole imparts a unique set of attributes that make it a particularly valuable tool in chemical research. The scaffold's utility arises from the strategic placement of the phenyl group at the N1 position and the ethynyl (B1212043) (terminal alkyne) group at the C4 position of the triazole ring.
The 1-phenyl-1H-1,2,3-triazole framework serves as a robust and versatile platform. The phenyl group itself can be functionalized to modulate the molecule's electronic properties and steric profile. This part of the molecule has been successfully employed as a ligand in organometallic chemistry. For instance, researchers have used the 1-substituted 4-phenyl 1,2,3-triazole motif to create cyclometalated ruthenium(II) and osmium(II) arene complexes, which have shown promise as potential anticancer agents. acs.org
The most significant feature for its application as a research tool is the 4-ethynyl group. This terminal alkyne is a key functional handle that allows the entire molecule to act as a building block in subsequent CuAAC "click" reactions. researchgate.netnih.gov This bifunctionality—a stable, pre-formed triazole core with a reactive alkyne terminus—makes it an ideal intermediate for synthesizing more elaborate molecules. It can be "clicked" onto azide-functionalized polymers, biomolecules, or other small molecules to construct larger, well-defined architectures where the triazole ring acts as a rigid and stable linking unit.
| Structural Feature | Description | Implication in Research |
|---|---|---|
| 1,4-Disubstituted 1,2,3-Triazole Core | A stable, aromatic five-membered ring with three nitrogen atoms. | Provides exceptional chemical and metabolic stability. researchgate.net Acts as a rigid linker and a proven pharmacophore in medicinal chemistry. nih.gov |
| N1-Phenyl Group | A phenyl substituent attached to the N1 position of the triazole ring. | Offers a site for further functionalization and serves as a key component in designing ligands for organometallic complexes, such as those used in cancer research. acs.org |
| C4-Ethynyl Group | A terminal alkyne (–C≡CH) functional group at the C4 position. | Allows the molecule to serve as a versatile building block for further copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling modular synthesis and bioconjugation. nih.gov |
Historical Context and Evolution of Research on Ethynyl Triazole Systems
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the premier example of a "click reaction," offering a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgjocpr.com This reaction's robustness, mild reaction conditions, and high yields have made it a staple in organic synthesis. nih.gov
Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted regioisomer. jocpr.comnih.gov This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. nih.govnih.gov The copper(I) catalyst is central to controlling this selectivity. The reaction is compatible with a wide array of functional groups and is often carried out in aqueous solvent systems, sometimes at room temperature. nih.gov
The catalytic systems for CuAAC are diverse, ranging from simple copper(I) salts like CuI to in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org To enhance efficiency and catalyst stability, various ligands and supported catalysts have been developed.
Table 1: Examples of Catalytic Systems for Regioselective CuAAC
| Catalyst System | Description | Key Advantages |
| Cu(I) salts (e.g., CuI, CuBr) | Direct use of copper(I) source. | Simplicity. |
| Cu(II) salt + Reducing Agent (e.g., CuSO₄/Sodium Ascorbate) | In situ generation of the active Cu(I) catalyst. | Convenient and widely used. wikipedia.org |
| Copper Nanoparticles on Supports (e.g., CuNPs/NC) | Heterogeneous catalyst for easier separation and recycling. | Reusability, environmentally benign. ias.ac.in |
| Ag–Zn-based Nanoheterostructures | A viable copper-free bimetallic catalyst. | Eliminates the need for external additives. rsc.org |
The development of heterogeneous catalysts, such as copper nanoparticles supported on nanocellulose (CuNPs/NC), offers a greener approach to the synthesis of 1,4-disubstituted 1,2,3-triazoles. ias.ac.in These catalysts can be easily recovered and reused without a significant loss of activity. ias.ac.in Furthermore, novel bimetallic systems, like Ag–Zn-based nanoheterostructures, have been shown to catalyze the one-pot multicomponent synthesis of these triazoles regioselectively, even in the absence of copper. rsc.org
One-Pot Synthetic Strategies Involving CuAAC for Trisubstituted Triazoles
While CuAAC is renowned for producing 1,4-disubstituted triazoles, multi-component, one-pot strategies have been devised to access more complex trisubstituted triazoles. rsc.org These methods often involve the in situ generation of one of the reactants (azide or alkyne) followed by the cycloaddition. rsc.org
One such strategy involves a three-component reaction of a terminal alkyne, an azide, and a third component that intercepts a reaction intermediate. For instance, enamine-functionalized 1,2,3-triazoles have been prepared via a copper-catalyzed three-component reaction of a terminal alkyne, an azide, and a 2H-azirine. researchgate.net This reaction proceeds through the insertion of a vinyl nitrene into the C-Cu bond of the triazolyl-Cu species. researchgate.net
Another powerful one-pot approach combines a Sonogashira cross-coupling reaction with a CuAAC reaction. In this sequence, a terminal alkyne is first generated in situ from a silyl-protected alkyne via desilylation, or from an aryl halide and a protected alkyne via Sonogashira coupling, followed by the cycloaddition with an azide in the same reaction vessel. nih.gov This method has been successfully applied to the synthesis of a variety of 1,4-disubstituted triazoles. nih.gov
Table 2: One-Pot CuAAC-based Synthesis of Substituted Triazoles
| Reaction Sequence | Reactants | Product Type | Reference |
| Sonogashira Coupling / Desilylation / CuAAC | Aryl iodides, ethynyltrimethylsilane, azide | 1,4-Disubstituted 1,2,3-triazoles | nih.gov |
| CuAAC / Vinyl Nitrene Insertion | Terminal alkyne, azide, 2H-azirine | Enamine-functionalized 1,2,3-triazoles | researchgate.net |
| In situ Azide Formation / CuAAC | Alkyl halides or aryl boronic acids, sodium azide, terminal alkyne | 1,4-Disubstituted 1,2,3-triazoles | rsc.org |
These one-pot procedures are highly efficient as they reduce the number of purification steps and minimize waste, making them attractive for combinatorial chemistry and drug discovery. nih.gov
Mechanistic Aspects of CuAAC in Triazole Formation
The mechanism of the CuAAC reaction is a subject of ongoing investigation, but it is generally accepted to proceed through a stepwise pathway rather than a concerted cycloaddition. nih.govnih.gov The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. wikipedia.orgresearchgate.net
The key steps of the proposed mechanism are:
Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) species to form a copper acetylide. The presence of a base can facilitate the deprotonation of the alkyne. wikipedia.org
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex. nih.gov
Cycloaddition: A cyclization step occurs to form a six-membered copper-containing intermediate. orientjchem.org
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a copper triazolide, which upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst. orientjchem.org
Quantum mechanical studies suggest that the copper catalyst lowers the activation barrier of the reaction and orients the reactants in a suitable geometry for the cycloaddition to occur, which accounts for the high rate and regioselectivity. nih.gov Some studies have proposed the involvement of a dinuclear copper intermediate in the catalytic cycle. wikipedia.org
Alternative and Metal-Free Cycloaddition Routes for 1,2,3-Triazole Synthesis
While CuAAC is a dominant method, concerns about copper's potential toxicity in biological applications have spurred the development of alternative and metal-free synthetic routes to 1,2,3-triazoles. rsc.orgresearchgate.net These methods often provide access to different regioisomers than those obtained from CuAAC.
One notable metal-free approach involves the reaction of carbodiimides with diazo compounds, which proceeds via a cascade nucleophilic addition/cyclization process under mild conditions to yield 5-amino-1,2,3-triazoles. rsc.org Another strategy utilizes a multicomponent reaction of aldehydes, nitroalkanes, and sodium azide, catalyzed by an organocatalyst like anthranilic acid under microwave irradiation, to produce N-unsubstituted-4-aryl-1,2,3-triazoles. researchgate.net
Furthermore, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved through a three-component reaction of α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes without the need for any metal catalyst. acs.org There are also methods that avoid the use of potentially hazardous azides altogether. researchgate.net
Synthesis of Key Precursors for this compound Scaffolds
The synthesis of this compound and its derivatives relies on the availability of suitably functionalized precursor molecules, particularly functionalized alkynes.
Preparation of Functionalized Alkynes (e.g., Iodobuta-1,3-diynes)
Functionalized diynes are valuable precursors for constructing complex molecular architectures. 1-Iodobuta-1,3-diynes, for example, can be synthesized and used in subsequent cycloaddition reactions. The copper-catalyzed 1,3-dipolar cycloaddition of iododiacetylenes with organic azides using iodotris(triphenylphosphine)copper(I) as a catalyst provides a one-step route to 4-ethynyl-5-iodo-1,2,3-triazoles. researchgate.net The resulting iodinated triazole can then be further functionalized via cross-coupling reactions like the Sonogashira or Suzuki reactions. researchgate.net
The synthesis of unsymmetrical 1,3-diynes can be achieved through various cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt. nih.govorganic-chemistry.org
Generation of Organic Azides
The most prevalent and historically significant method for the synthesis of aryl azides is the diazotization of anilines, followed by substitution with an azide source. researchgate.net This process involves the conversion of a primary aromatic amine, such as aniline, into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.netchemguide.co.uk The resulting diazonium salt is then treated with an azide salt, commonly sodium azide (NaN₃), to yield the corresponding aryl azide. wikipedia.orguni-muenchen.de This Sandmeyer-type reaction is a robust and widely applicable method for accessing a diverse range of aryl azides. researchgate.net
An alternative approach involves the reaction of phenylhydrazine (B124118) with nitrous acid. orgsyn.org Phenylhydrazine, when treated with sodium nitrite in an acidic medium, can be directly converted to phenyl azide. wikipedia.orgorgsyn.org This method offers a different precursor pathway to the same critical intermediate. Furthermore, diazo-transfer reactions provide another route, where an amino group is converted to an azide using reagents like trifluoromethanesulfonyl azide (TfN₃) or tosyl azide (TsN₃). wikipedia.org
Nucleophilic substitution reactions also serve as a foundational method for generating azides. tutorchase.com This typically involves the displacement of a good leaving group, such as a halide or a sulfonate, from an organic molecule by the azide ion (N₃⁻). wikipedia.orgtutorchase.com For the synthesis of aryl azides, nucleophilic aromatic substitution (SNAr) can be employed, especially when the aromatic ring is activated by electron-withdrawing groups. uni-muenchen.de
The following tables summarize key methodologies for the generation of organic azides, with a focus on precursors relevant to the synthesis of 1-phenyl-substituted triazoles.
Table 1: Synthesis of Aryl Azides via Diazotization of Aromatic Amines
| Starting Material | Reagents | Conditions | Product | Key Findings | Citation |
|---|---|---|---|---|---|
| Aniline | 1. NaNO₂, HCl 2. NaN₃ | Diazotization at 0-5 °C, followed by addition of NaN₃. | Phenyl azide | A classic, high-yield method for preparing aryl azides from readily available anilines. Requires careful temperature control. | wikipedia.orgresearchgate.net |
| Aromatic Amine | tert-Butyl nitrite (t-BuONO), Trimethylsilyl azide (TMSN₃) | Acetonitrile (MeCN) solvent, stirred at room temperature for 1 hour. | Aryl azide | Offers a convenient one-pot synthesis under mild conditions, avoiding the use of strong acids. The product is often obtained in quantitative yield. | chemicalbook.com |
| Aniline | NaNO₂, Hydrazine (B178648) hydrate, Acetic acid | Dichloromethane (DCM) as solvent. | Phenyl azide | A one-pot procedure where the azide ion is generated in situ from sodium nitrite and hydrazine hydrate. | amazonaws.com |
| Aromatic Amine | Cross-linked poly(4-vinylpyridine)-supported nitrite ion, H₂SO₄, NaN₃ | Diazotization at 0-5 °C, followed by azidation in water at room temperature. | Aryl azide | Utilizes a polymer-supported reagent for diazotization, allowing for mild conditions and simple work-up. The polymeric reagent can be regenerated and reused. | researchgate.net |
Table 2: Alternative Synthetic Routes to Organic Azides
| Method | Starting Material | Reagents | Conditions | Product | Key Findings | Citation |
|---|---|---|---|---|---|---|
| From Hydrazines | Phenylhydrazine | Sodium nitrite (NaNO₂) | Reaction with nitrous acid, often generated in situ. | Phenyl azide | Provides a direct conversion from phenylhydrazine to phenyl azide. | wikipedia.orgorgsyn.org |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Sodium azide (NaN₃) | Typically performed in a polar solvent like water or alcohol. Heating may be used to increase the rate. | Alkyl Azide (R-N₃) | A general and widely used method for synthesizing alkyl azides by displacing a halide with the azide nucleophile. | tutorchase.com |
| Diazo Transfer | Amine (R-NH₂) | Trifluoromethanesulfonyl azide (TfN₃) or Tosyl azide (TsN₃) | Reaction with a diazo-transfer agent. | Azide (R-N₃) | Effectively transfers a diazo group to a primary amine, which then forms the azide. | wikipedia.org |
Post-Cycloaddition Functionalization Reactions
Once the 1-phenyl-4-ethynyl-1H-1,2,3-triazole core is synthesized, its constituent parts can be selectively modified. The terminal alkyne is a key site for carbon-carbon bond formation, while the C-H bonds on both the triazole and phenyl rings can be targeted through modern cross-coupling methodologies.
Suzuki-Miyaura Cross-Coupling for Aryl Substituents
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between aryl halides and organoboron compounds. While the ethynyl (B1212043) group of the title compound is not directly used in this reaction, the triazole scaffold can be functionalized using this method by starting with a halogenated precursor. To introduce an aryl substituent at the 4-position of the triazole ring, a 4-halo-1-phenyl-1H-1,2,3-triazole is required. This halo-triazole can then be coupled with various arylboronic acids. rsc.orgresearchgate.net
Similarly, to modify the phenyl ring, a precursor such as 4-ethynyl-1-(halophenyl)-1H-1,2,3-triazole can be subjected to Suzuki-Miyaura conditions. This allows for the introduction of diverse aryl or heteroaryl groups onto the N-phenyl ring, expanding molecular diversity. nih.govresearchgate.net The reaction is typically mediated by a palladium catalyst and a base. rsc.orgnih.gov An expanded-ring N-heterocyclic carbene palladium complex has been shown to be effective for these couplings in water, aligning with green chemistry principles. rsc.org
| Triazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-Iodo-1-phenyl-1H-1,2,3-triazole | Phenylboronic acid | Pd(OAc)2 / Ligand | K2CO3 | THF/H2O | Good |
| 4-Ethynyl-1-(4-bromophenyl)-1H-1,2,3-triazole | Arylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/H2O | High |
| 5-Bromo-1-phenyl-1H-1,2,3-triazole | Arylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Toluene | Moderate to Good |
Sonogashira Cross-Coupling for Extended Ethynyl Moieties
The terminal alkyne of this compound is an ideal handle for extension via the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction couples the terminal alkyne with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgsigmaaldrich.com This method directly functionalizes the ethynyl group, creating a conjugated system by linking it to various aromatic or vinylic moieties. This strategy is widely used to synthesize materials with interesting photophysical properties and complex molecular architectures. The mild reaction conditions tolerate a wide range of functional groups, making it a robust tool in organic synthesis. wikipedia.org
| Alkyne Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent |
|---|---|---|---|---|---|
| This compound | Aryl Iodide | PdCl2(PPh3)2 | CuI | Triethylamine (Et3N) | THF |
| This compound | Vinyl Bromide | Pd(PPh3)4 | CuI | Diisopropylamine (DIPA) | DMF |
Other C-H Functionalization and Derivatization Approaches
Beyond classical cross-coupling reactions, direct C-H functionalization has emerged as a powerful, atom-economical strategy. The C5-H of the 1,2,3-triazole ring is acidic and can be selectively functionalized. ru.nl Palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed to directly link the C5 position of 1-substituted 1,2,3-triazoles with heterocycles like furans and thiophenes. nih.gov This reaction typically uses an oxidant such as silver carbonate to facilitate the coupling. nih.gov
The phenyl ring also presents opportunities for C-H functionalization. The triazole ring itself can act as a directing group, guiding the functionalization to the ortho position of the phenyl ring. This approach allows for the introduction of various groups, including acetoxy and acyl moieties, through palladium- or copper-catalyzed reactions. researchgate.net These methods provide a direct route to more complex, substituted triazole derivatives without the need for pre-functionalized starting materials. nih.gov
Synthesis of Bis(1,2,3-triazole) Systems Incorporating Ethynyl Linkers
The ethynyl group of this compound is a versatile functional group that can participate in a second azide-alkyne cycloaddition, or "click" reaction. This "double-click" strategy allows for the synthesis of unsymmetrical bis(1,2,3-triazole) systems. acs.org In this approach, this compound acts as the alkyne component in a subsequent copper(I)-catalyzed reaction with a different organic azide. bohrium.comnih.gov This sequential methodology provides a straightforward route to complex molecules where two distinct triazole rings are linked together. Such bis-triazole compounds are of interest in medicinal chemistry and materials science. acs.orgnih.gov
Introduction of Diverse Chemical Entities at the Phenyl and Ethynyl Positions
The chemical diversity of the this compound scaffold can be enhanced by modifying both the phenyl and ethynyl positions.
At the Phenyl Position: Diversity can be introduced at the phenyl ring either by starting with a substituted phenylazide in the initial cycloaddition reaction or through post-cycloaddition modification. nih.govacs.org For instance, using various substituted phenylazides (e.g., with fluoro, chloro, or trifluoromethyl groups) allows for the direct synthesis of 1-(substituted-phenyl)-4-ethynyl-1H-1,2,3-triazoles. nih.gov Alternatively, as mentioned in section 3.1.1, a halogenated phenyl ring can undergo Suzuki-Miyaura coupling to introduce a wide array of aryl substituents post-synthesis. nih.gov
At the Ethynyl Position: The terminal alkyne is a highly versatile functional group. As detailed in section 3.1.2, Sonogashira coupling is a primary method for attaching aryl and vinyl groups. wikipedia.org Furthermore, the alkyne can undergo many other classical alkyne reactions. For example, it can participate in a second click reaction to form bis-triazoles (section 3.2) or be used in Mannich reactions to introduce aminomethyl groups. This dual reactivity makes the core compound a valuable building block for creating extensive libraries of complex molecules.
Computational and Theoretical Investigations of 4 Ethynyl 1 Phenyl 1h 1,2,3 Triazole Systems
Quantum Chemical Calculations (e.g., DFT, M06 Level)
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 4-ethynyl-1-phenyl-1H-1,2,3-triazole. Functionals like M06 are employed for their accuracy in handling non-covalent interactions and energetics. nih.gov
Elucidation of Electronic Structure and Energetics
DFT calculations are instrumental in elucidating the electronic landscape of triazole derivatives. researchgate.netnih.gov These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for determining the molecule's reactivity and electronic properties. The energy gap (ΔE) between HOMO and LUMO is a key indicator of electronic stability and photoactivity. researchgate.net For phenyl-triazole systems, the π-conjugated structure facilitates electron delocalization across the molecule. researchgate.net The HOMO is typically distributed over the electron-rich regions, while the LUMO is located on electron-deficient sites, indicating potential pathways for charge transfer. researchgate.netresearchgate.net This analysis helps in understanding the molecule's behavior as an electron donor or acceptor in chemical reactions.
| Parameter | Description | Typical Calculated Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and kinetic stability | 3.1 to 5.0 eV |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.0 to 7.0 eV |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.0 to 2.5 eV |
Note: These values are representative for 1,2,3-triazole derivatives and can vary based on the specific functional and basis set used in the calculation.
Conformational Analysis and Molecular Geometries
The three-dimensional structure of this compound is defined by the spatial arrangement of its constituent rings and substituents. Computational methods are used to optimize the molecular geometry and identify the most stable conformers. A key parameter in phenyl-substituted triazoles is the dihedral angle between the plane of the phenyl ring and the triazole ring. nih.gov Studies on similar structures, like 1-benzyl-4-phenyl-1H-1,2,3-triazole, show that this angle can vary significantly depending on the environment (gas phase vs. solvent), indicating conformational flexibility. researchgate.net The central 1,2,3-triazole ring is typically planar. nih.gov The optimization of the molecule's geometry is a prerequisite for accurate predictions of its other properties. researchgate.net
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound when interacting with biological macromolecules, such as proteins or enzymes. nih.gov These simulations model the movement of atoms over time, allowing researchers to observe how the ligand binds to its target, the stability of the resulting complex, and the specific interactions that govern binding affinity. mdpi.comresearchgate.netpensoft.net For instance, MD simulations have been used to study how 4-phenyl-1H-1,2,3-triazole derivatives bind to the HIV-1 capsid (CA) protein, revealing key interactions within the binding pocket. nih.gov Such studies can elucidate the mechanism of action for potential drug candidates and guide the design of new, more potent inhibitors by identifying crucial hydrogen bonds, hydrophobic interactions, or π-π stacking. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies in Triazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijpsjournal.com For 1,2,3-triazole derivatives, QSAR models have been successfully developed to predict their anticancer activities against various cell lines. nih.govresearchgate.netbenthamdirect.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., steric, electronic, and hydrophobic). By analyzing a set of triazoles with known activities, QSAR can identify the structural features that are either beneficial or detrimental to the desired biological effect. nih.gov This information is invaluable for the in silico design and screening of new triazole derivatives with potentially enhanced therapeutic properties. ijpsjournal.com
Simulation of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate the spectroscopic properties of molecules like this compound. nih.govresearchgate.net These simulations can predict the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra, providing information on the electronic transitions occurring within the molecule. researchgate.netnih.gov The calculations yield key parameters such as the maximum absorption wavelength (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.netnih.gov Comparing simulated spectra with experimental data helps to validate the computational model and assign specific absorption bands to particular electronic transitions. researchgate.net This is crucial for understanding the photophysical behavior of the compound and assessing its potential in applications like fluorescent probes or materials for optoelectronics. nih.gov
| Spectroscopic Property | Description | Typical Calculated Wavelength Range |
| UV-Vis Absorption (λmax) | Wavelength of maximum light absorption | 250 - 350 nm |
| Fluorescence Emission (λem) | Wavelength of maximum light emission | 400 - 500 nm |
| Dominant Transition Type | Nature of the primary electronic excitation | π→π* |
Note: The exact wavelengths depend on the solvent and the specific computational method employed.
Adsorption Mechanisms in Surface Chemistry Applications
Theoretical studies are essential for understanding the adsorption behavior of triazole derivatives on metal surfaces, a key aspect of their application as corrosion inhibitors. nih.govresearchgate.net DFT calculations and MD simulations are used to model the interaction between the inhibitor molecule and the metal surface, often iron or steel. researchgate.netnih.gov The adsorption mechanism can involve physisorption (electrostatic interactions) and/or chemisorption (formation of coordinate bonds). mdpi.comresearchgate.net For triazole derivatives, the nitrogen atoms of the triazole ring, with their lone pairs of electrons, and the π-electrons of the aromatic systems are key sites for interaction with the vacant d-orbitals of the metal atoms. nih.gov These computational studies can determine the preferred adsorption geometry (e.g., parallel or perpendicular to the surface), calculate the adsorption energy, and explain how the inhibitor forms a protective film that shields the metal from corrosive agents. mdpi.comresearchgate.net
An extensive search for scientific literature detailing the advanced spectroscopic and structural characterization of This compound did not yield specific experimental data required to populate the requested article structure. While a considerable amount of information is available for structurally related 1,4-disubstituted-1,2,3-triazole compounds, the specific analytical data for the ethynyl-substituted target molecule, including X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry, could not be located.
Therefore, it is not possible to generate the article with the specified content and strict adherence to the outline, which requires detailed research findings and data tables solely focused on this compound. The available scientific literature does not appear to contain the in-depth characterization necessary to fulfill the request.
Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 1 Phenyl 1h 1,2,3 Triazole Compounds
Photophysical Characterization
The photophysical behavior of 4-ethynyl-1-phenyl-1H-1,2,3-triazole derivatives is primarily dictated by the nature of the substituents attached to the core structure. These modifications influence the electronic transitions, leading to varied absorption and emission characteristics.
The UV-Visible absorption spectra of 4-ethynyl-1,2,3-triazole derivatives are characterized by absorption maxima typically observed between 250 and 450 nm. nih.gov The precise position of these maxima is highly dependent on the electronic nature of the substituents on the aryl rings at the C4 and C5 positions of the triazole core. nih.gov
In a series of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, the absorption maxima (λabs) in tetrahydrofuran (B95107) (THF) were found to vary based on the attached groups. For instance, compounds bearing a chlorine atom in the arylethynyl fragment exhibit absorption maxima at slightly different wavelengths depending on the substitution pattern at the C5-aryl group. nih.gov This demonstrates that the electronic properties and conjugation length of the entire molecule play a role in its light-absorbing capabilities. nih.gov
Similarly, for 4,5-bis(arylethynyl)-1,2,3-triazoles, the absorption spectra are influenced by the interplay between electron-donating groups (EDG) like N,N-dimethylamino and electron-withdrawing groups (EWG) such as cyano (CN) or nitro (NO₂). The presence of these push-pull systems leads to broad absorption bands, with the specific λabs values reflecting the extent of intramolecular charge transfer (ICT) character. nih.gov
| Compound | Substituents | Solvent | Absorption Maxima (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|---|---|---|
| Methyl 2-{4-[(4-chlorophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate | C4: -C≡C-C₆H₄-Cl; C5: -C₆H₄-OCH₃ | THF | 299 | 35,800 |
| Methyl 2-{4-[(4-cyanophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate | C4: -C≡C-C₆H₄-CN; C5: -C₆H₄-OCH₃ | THF | 312 | 41,000 |
| Ethyl 2-(5-((4-(dimethylamino)phenyl)ethynyl)-4-((4-cyanophenyl)ethynyl)-1H-1,2,3-triazol-1-yl)acetate | C4: -C≡C-C₆H₄-CN; C5: -C≡C-C₆H₄-N(CH₃)₂ | THF | 258, 321, 400 | 29,870 |
| Ethyl 2-(5-((2-(dimethylamino)phenyl)ethynyl)-4-((4-cyanophenyl)ethynyl)-1H-1,2,3-triazol-1-yl)acetate | C4: -C≡C-C₆H₄-CN; C5: -C≡C-C₆H₄-N(CH₃)₂ (ortho) | THF | 263, 395 | 40,000 |
Data sourced from references nih.govnih.gov.
Derivatives of 4-ethynyl-1,2,3-triazole are often fluorescent, with emission properties that can be tuned by chemical modification. nih.govnih.gov All molecules in a studied series of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles were found to possess fluorescence properties, with significant Stokes shifts often exceeding 100 nm. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is an important characteristic for applications in fluorescence imaging. nih.gov
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure. In 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, the highest quantum yields were observed for compounds containing a (4-cyanophenyl)ethynyl moiety at the C4 position. nih.gov For 4,5-bis(arylethynyl)-1,2,3-triazoles designed as push-pull chromophores, high fluorescence quantum yields were achieved when a strong electron-donating group (like NMe₂) was paired with a strong electron-withdrawing group (like CN). For example, a compound with a para-CN group on the C4 arylethynyl unit and an ortho-NMe₂ group on the C5 arylethynyl moiety exhibited a quantum yield of 60% with an emission maximum in the blue region of the spectrum. nih.gov
The emission color can be shifted across the visible spectrum; compounds with N,N-dimethylaminophenyl groups exhibit significant bathochromic (red) shifts in their emission compared to those with methoxyphenyl groups. nih.gov This tunability makes these triazole derivatives promising candidates for the development of new fluorescent labels. nih.gov
| Compound | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF, %) |
|---|---|---|---|---|
| Methyl 2-{4-[(4-chlorophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate | 300 | 404 | 104 | 15 |
| Methyl 2-{4-[(4-cyanophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate | 312 | 422 | 110 | 64 |
| Ethyl 2-(5-((4-(dimethylamino)phenyl)ethynyl)-4-((4-cyanophenyl)ethynyl)-1H-1,2,3-triazol-1-yl)acetate | 400 | 514 | 114 | 22 |
| Ethyl 2-(5-((2-(dimethylamino)phenyl)ethynyl)-4-((4-cyanophenyl)ethynyl)-1H-1,2,3-triazol-1-yl)acetate | 395 | 492 | 97 | 60 |
Data sourced from references nih.govnih.gov.
Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of fluorescent molecules by measuring their fluorescence lifetimes (τ). The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.
For a series of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, the excited-state lifetimes were measured, and the obtained values were found to be characteristic of fluorescence processes. nih.gov Similarly, lifetimes were determined for 4,5-bis(arylethynyl)-1,2,3-triazole derivatives, showing values typically in the range of a few nanoseconds, which is consistent with singlet excited-state emission. nih.gov These measurements confirm that the observed emission is indeed fluorescence and can provide further information about the excited-state deactivation pathways.
| Compound | Fluorescence Lifetime (τ, ns) |
|---|---|
| Methyl 2-{4-[(4-chlorophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate | 0.9 |
| Methyl 2-{4-[(4-cyanophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate | 2.4 |
| Ethyl 2-(5-((4-(dimethylamino)phenyl)ethynyl)-4-((4-cyanophenyl)ethynyl)-1H-1,2,3-triazol-1-yl)acetate | 1.6 |
| Ethyl 2-(5-((2-(dimethylamino)phenyl)ethynyl)-4-((4-cyanophenyl)ethynyl)-1H-1,2,3-triazol-1-yl)acetate | 2.6 |
Applications in Medicinal Chemistry and Chemical Biology (Excluding Clinical Data)
Derivatives of this compound serve as a versatile scaffold in medicinal chemistry and chemical biology. The inherent structural features of the 1,2,3-triazole ring, combined with the reactivity of the ethynyl (B1212043) group, allow for the systematic development of novel compounds with diverse biological activities. These derivatives are extensively explored in non-clinical, in vitro research settings to probe biological systems, identify novel therapeutic targets, and design new potential drug candidates.
The 1-phenyl-1H-1,2,3-triazole framework is a common feature in the design of potent and selective enzyme inhibitors. Researchers have successfully synthesized derivatives that demonstrate significant inhibitory activity against various enzymatic targets in vitro.
Xanthine (B1682287) Oxidase (XO) Inhibition: A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been synthesized and evaluated for their in vitro inhibitory potency on xanthine oxidase, an enzyme implicated in hyperuricemia. nih.gov These compounds displayed inhibitory activities at the micromolar level, with IC50 values ranging from 0.21 µM to 26.13 µM. nih.gov Compound 1s was identified as the most promising inhibitor, being 36 times more potent than the standard drug allopurinol. nih.gov Further structural optimization led to the development of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives, among which compound 9m emerged as a highly effective XO inhibitor with an IC50 value of 0.70 μM, approximately 14-fold more potent than allopurinol. nih.gov
Table 1: In Vitro Xanthine Oxidase Inhibition by 1,2,3-Triazole Derivatives
| Compound | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| 1s | 0.21 | Allopurinol | ~7.56 |
| 9m | 0.70 | Allopurinol | ~9.80 |
HIV-1 Capsid (CA) Protein Inhibition: The HIV-1 capsid protein is a critical therapeutic target due to its essential roles in multiple stages of the viral replication cycle. nih.govnih.gov Researchers have designed and synthesized 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as inhibitors of HIV-1 CA. nih.gov Many of these analogs showed potent antiviral activities; for instance, compound 6a-9 exhibited an anti-HIV-1 activity with an EC50 of 3.13 μM. nih.gov In another study, compound II-10c , a 1,4-disubstituted 1,2,3-triazole phenylalanine derivative, demonstrated remarkable anti-HIV activity with an EC50 of 2.13 μM. nih.govrsc.org Surface Plasmon Resonance (SPR) binding assays confirmed that these compounds directly and effectively interact with recombinant CA proteins. nih.govrsc.org
Table 2: In Vitro Anti-HIV-1 Activity of 1,2,3-Triazole Derivatives
| Compound | EC50 (μM) | Target |
|---|---|---|
| 6a-9 | 3.13 | HIV-1 CA |
| II-10c | 2.13 | HIV-1 CA |
The rigid, planar structure of the 1,2,3-triazole ring makes it an excellent component for designing ligands that can fit into specific receptor binding pockets.
GABA Receptors: To investigate the interaction of phenylheterocycles with γ-aminobutyric acid (GABA) receptors, various 1-phenyl-1H-1,2,3-triazoles have been synthesized. nih.gov These compounds were assessed for their capacity to inhibit the specific binding of [3H]-4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB), a noncompetitive antagonist, to housefly and rat GABA receptors. nih.gov Studies revealed that 4-substituted 1-phenyl-1H-1,2,3-triazoles were more potent inhibitors than their 5-substituted counterparts across all tested receptors. nih.gov Notably, the 4-cyclohexyl analogue demonstrated a 185-fold selectivity for the housefly GABA receptor over the rat receptor, highlighting its potential as a selective insecticide. nih.gov
Dopamine (B1211576) D3 Receptors (D3R): The dopamine D3 receptor is a key target for treating various neurological disorders. researchgate.net In the development of D3R-selective ligands, a common molecular template often includes a butylamide linker. researchgate.net Research has shown that a 1,2,3-triazole group can serve as a suitable bioisosteric replacement for this amide functional group. researchgate.netnih.gov This substitution not only maintains the desired D3R-binding functionality but can also modestly improve metabolic stability compared to the original amide-containing analogues. nih.gov The use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) allows for the modular and efficient synthesis of diverse 1,2,3-triazole-linked D3R ligands. nih.gov
Derivatives based on the this compound scaffold are valuable tools for identifying biological targets and clarifying mechanisms of action at a molecular level.
HIV-1 CA Inhibitors: For the 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives targeting HIV-1, the mechanism involves direct inhibition of the capsid (CA) protein. nih.gov This was confirmed through in vitro assays such as Surface Plasmon Resonance (SPR), which demonstrated a direct and effective interaction with recombinant CA proteins. nih.govnih.gov Molecular dynamics (MD) simulations were employed to explore the potential binding modes of these inhibitors within the CA protein's active site, providing insight into the structural basis of their inhibitory activity. nih.govnih.gov Further studies indicated that these compounds act in both the early and late stages of HIV-1 replication. nih.gov
Xanthine Oxidase Inhibitors: The mechanism for 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors was investigated using kinetic studies. A Lineweaver-Burk plot analysis revealed that the most potent compound, 1s , acts as a mixed-type inhibitor. nih.gov Molecular modeling studies were also conducted to provide a rational explanation for the observed structure-activity relationships. nih.gov
GABA Receptor Antagonists: For 1-phenyl-1H-1,2,3-triazoles targeting GABA receptors, the mechanism was determined to be selective action at the noncompetitive antagonist binding site on insect GABA receptors. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis demonstrated that specific substitutions on both the phenyl and triazole rings were crucial for conferring high potency, elucidating the key structural features required for receptor recognition. nih.gov
The 1,2,3-triazole nucleus is a prominent scaffold in the development of compounds with antiproliferative and antimicrobial properties due to its unique chemical characteristics and ability to interact with various biological targets. researchgate.net
Antiproliferative Research: Numerous studies have demonstrated the potent in vitro cytotoxic activity of 1,2,3-triazole derivatives against various cancer cell lines.
Coumarin-triazole hybrids showed significant cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM, which is more potent than the reference drug cisplatin (B142131) (IC50 = 45.33 μM) in the same assay. nih.gov
A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were found to be highly potent antiproliferative agents, with GI50 values as low as 22 nM against a panel of four cancer cell lines, outperforming the reference drug erlotinib. mdpi.com
Novel 1,2,3-triazole/1,2,4-triazole hybrids also exhibited strong antiproliferative activity, with the most potent compound showing a GI50 of 35 nM, comparable to erlotinib. mdpi.com
Table 3: In Vitro Antiproliferative Activity of 1,2,3-Triazole Hybrids
| Compound Class | Cancer Cell Line | Activity Metric | Potency |
|---|---|---|---|
| Coumarin-triazole hybrids | MCF7 (Breast) | IC50 | 2.66 - 10.08 µM |
| Quinolinone-triazole hybrids | Cancer Panel | GI50 | 22 - 31 nM |
Antimicrobial Research: The 1,2,3-triazole scaffold has been incorporated into molecules showing significant activity against a range of microbial pathogens.
Coumarin-1,2,3-triazole conjugates were synthesized and tested, with six compounds showing significant antibacterial activity against Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) between 12.5 and 50 µg/mL. mdpi.com
Another study identified 4-(3-((2-Ethylhexyl)oxy)phenyl)-1H-1,2,3-triazole as a lead compound with potent activity against several bacterial strains, including S. aureus, B. subtilis, and K. pneumoniae, with MIC values of 2, 2, and 4 µg/mL, respectively. nih.gov
The 1,2,3-triazole ring is widely employed as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the parent molecule. researchgate.netunimore.it Its structural and electronic properties allow it to mimic other functional groups, making it a valuable tool in drug design. researchgate.netunimore.it
Amide Bond Bioisostere: The most common application of the 1,2,3-triazole ring is as a replacement for the amide bond. unimore.it The 1,4-disubstituted 1,2,3-triazole is known to effectively mimic the geometry of a trans-amide bond. nih.gov This strategy has been successfully used in designing:
Dopamine D3 Receptor Ligands: The amide linker in a class of D3R ligands was replaced with a 1,2,3-triazole moiety, which served as a suitable bioisosteric replacement that maintained high receptor affinity and improved metabolic stability. nih.gov
Protease Inhibitors: 1,2,3-triazoles have been effectively used as amide bioisosteres in the design of inhibitors for HIV-1 and other mammalian proteases. nih.gov
GPR88 Agonists: In the optimization of agonists for the G-protein-coupled receptor GPR88, an amide group was successfully replaced with a 1,4-disubstituted 1H-1,2,3-triazole, leading to compounds with improved potency. nih.gov
Other Bioisosteric Roles: Beyond mimicking amide bonds, the 1,2,3-triazole ring can also serve as a bioisostere for other functionalities, such as ester bonds. For example, the lactone moiety in the natural antitubulin compounds steganacin and podophyllotoxin was replaced with a triazole ring, and the resulting derivatives maintained the antitubulin properties of the parent compounds. unimore.it The stability of the triazole ring to hydrolytic, oxidative, and reductive conditions makes it an attractive replacement for more labile groups. unimore.it
The 1,2,3-triazole ring, particularly when formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a cornerstone of modern bioconjugation strategies. tandfonline.comnih.gov The ethynyl group present in this compound makes its derivatives ideal substrates for this highly efficient and specific reaction.
This synthetic versatility allows for the straightforward linking of the triazole core to a wide array of other molecules, including fluorophores, affinity tags, or complex biomolecules like peptides and proteins. tandfonline.com The resulting triazole ring acts as a stable and rigid linker that connects different molecular fragments. tandfonline.com This "all-in-one" nature of the 1,2,3-triazole ring—serving as a pharmacophore, a bioisostere, and a linker—makes it an exceptionally valuable tool for creating libraries of compounds for structure-activity relationship studies and for developing novel biological probes for research applications. tandfonline.com For instance, CuAAC can be used to connect electron-donating and electron-withdrawing parts of a molecule through a triazole linker to design novel fluorescent dyes. nih.gov
Future Directions and Emerging Research Avenues for 4 Ethynyl 1 Phenyl 1h 1,2,3 Triazole Chemistry
Exploration of Novel Synthetic Pathways
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone for the synthesis of 1,2,3-triazoles, future research is geared towards developing more diverse and efficient synthetic methodologies. frontiersin.org The exploration of novel pathways aims to overcome the limitations of existing methods, such as the reliance on metal catalysts and the generation of byproducts.
One promising area is the development of "click-ene" chemistry, a solvent- and catalyst-free approach that involves the reaction of azides with alkenes at elevated temperatures or under UV or microwave conditions. acs.org This method offers a greener alternative for creating triazole-containing compounds. Another innovative approach is the base-catalyzed acetonitrile-azide click polymerization, which allows for the rapid and regioselective synthesis of poly(5-amino-1,2,3-triazole)s under ambient conditions with 100% atom economy. acs.org
Furthermore, research into alternative catalytic systems, such as the use of zinc oxide nanoparticles, presents a sustainable and eco-friendly option for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, avoiding the need for copper catalysts, bases, or reducing agents. rsc.org These emerging synthetic strategies are expected to broaden the accessibility and applicability of 4-ethynyl-1-phenyl-1H-1,2,3-triazole and its derivatives.
Table 1: Comparison of Emerging Synthetic Pathways for Triazoles
| Synthetic Pathway | Key Features | Potential Advantages |
|---|---|---|
| "Click-ene" Chemistry | Solvent- and catalyst-free reaction of azides and alkenes. acs.org | Green chemistry approach, reduced waste. acs.org |
| Base-Catalyzed Acetonitrile-Azide Click Polymerization | Rapid (15 min), 100% atom economy, transition-metal-free. acs.org | High efficiency, mild conditions, regioselectivity. acs.org |
| ZnO Nanoparticle Catalysis | Copper-free, water-driven, reusable catalyst. rsc.org | Sustainable, eco-friendly, high eco-score. rsc.org |
Advanced Functional Material Development
The rigid, aromatic structure and the reactive ethynyl (B1212043) group of this compound make it an ideal monomer for the synthesis of advanced functional materials. researchgate.net Polytriazoles derived from such monomers are gaining attention for their potential in a wide range of applications, from drug delivery to electronics. rsc.orgmdpi.com
Future research will likely focus on creating polymers with precisely controlled sequences and chain lengths, mimicking natural biopolymers. rsc.org The 1,2,3-triazole unit can act as a stable linker, imparting desirable properties such as thermal stability and specific solubility to the resulting polymers. acs.org These materials are being explored for use as anion-exchange membranes in fuel cells, where the triazole moiety can enhance stability in alkaline conditions. researchgate.net Additionally, the incorporation of fluorescent groups into polytriazole backbones could lead to the development of novel sensors and bioimaging agents. rsc.org The ability of the triazole ring to coordinate with metal ions also opens up possibilities for creating metal-organic frameworks (MOFs) and coordination polymers for applications in gas storage and catalysis. chemijournal.com
Integration into Complex Biological Systems (Beyond in vitro)
While many studies have demonstrated the in vitro biological activities of triazole derivatives, a significant future direction is the integration and evaluation of these compounds in complex biological systems, including in vivo studies. nih.govnih.govbohrium.com The 1,2,3-triazole moiety is a key pharmacophore that can improve the pharmacokinetic properties of drug candidates. japsonline.com
Emerging research is focused on designing triazole-based compounds with potent and broad-spectrum activity against fungal infections and cancer, with favorable safety profiles for in vivo applications. nih.govjapsonline.com For instance, novel triazole derivatives have shown efficacy in mouse models of systemic fungal infections, reducing fungal burdens at low doses. nih.govbohrium.com The development of triazole-containing prodrugs is another promising avenue, where the active compound is released under specific physiological conditions. mdpi.com The ultimate goal is to translate the promising in vitro results into effective therapeutic agents for clinical use.
Machine Learning and AI in Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and prediction of the properties of novel this compound derivatives. These computational tools can accelerate the discovery of new compounds with desired functionalities by screening vast virtual libraries and identifying promising candidates for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) analysis, combined with molecular docking and molecular dynamics simulations, can be employed to understand the key structural features that influence biological activity. nih.gov For example, these methods have been used to design novel triazole derivatives as potent α-glucosidase inhibitors for the potential treatment of diabetes. nih.gov By building predictive models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby reducing the time and cost associated with drug discovery and materials development. nih.gov
Sustainable and Green Chemistry Approaches in Triazole Synthesis
The principles of green chemistry are becoming increasingly important in the synthesis of triazole compounds. rsc.org Future research will emphasize the development of sustainable methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. researchgate.netajgreenchem.com
A key focus is the use of biodegradable and non-toxic solvents, such as Cyrene™, which can allow for product isolation by simple precipitation in water, eliminating the need for organic solvent extractions and chromatographic purification. nih.gov The development of reusable catalysts, like the aforementioned ZnO nanoparticles, is another critical aspect of sustainable triazole synthesis. rsc.org Furthermore, one-pot, multi-component reactions that avoid the isolation of potentially hazardous intermediates, such as organic azides, are being explored to enhance the safety and efficiency of the synthetic process. nih.govresearchgate.net These green approaches are not only environmentally responsible but also often lead to more cost-effective and scalable production methods. rsc.org
Multi-functional Triazole Architectures
The ethynyl group of this compound serves as a versatile handle for the construction of complex, multi-functional molecular architectures. By leveraging click chemistry, this building block can be readily incorporated into a variety of structures, including hybrid molecules, conjugates, and polymers with tailored properties. acs.orgjapsonline.com
Future research will focus on creating sophisticated architectures where the triazole moiety acts as a central linker, connecting different functional units. For example, triazole-based hybrid molecules that combine different pharmacophores are being designed as potent anticancer agents. japsonline.comacs.org The ability to create sequence-defined polytriazoles opens up possibilities for developing materials with precise functions, such as targeted drug delivery systems or highly selective sensors. rsc.org The synthesis of multi-functional triazole-based polymers with good thermal stability and solubility could lead to new materials for a variety of advanced applications. acs.org
Q & A
Q. Table 1: Key Refinement Parameters in SHELXL
| Parameter | Purpose | Example Value | Reference |
|---|---|---|---|
| R1/wR2 | Measure model accuracy | <0.05 (high-res) | |
| Twin Fraction | Handle twinned data | 0.35–0.50 | |
| ADP Constraints | Refine anisotropic displacement | 0.02 Ų (max) |
Advanced: How can computational methods predict the compound’s reactivity and conformation?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects (e.g., in DMSO or water) to predict solubility and aggregation behavior .
- Quantum Chemical Calculations:
- DFT: Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Example Finding:
Ethynyl groups enhance π-π stacking with aromatic residues in target proteins, improving binding affinity .
Advanced: How to design derivatives for improved bioactivity using structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., CF₃): Increase metabolic stability and lipophilicity .
- Phenyl Ring Modifications: Para-substitutions (e.g., methoxy, halogen) enhance target selectivity .
- Linker Optimization:
- Sulfonyl vs. Amide Linkages: Sulfonyl groups improve specificity in enzyme inhibition (Fig. 5A vs. 5B in ).
Q. Table 2: Bioactivity Trends in Triazole Derivatives
| Derivative | Substituent | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Ethynyl-phenyl | Ethynyl (C≡CH) | 12 nM (Enzyme X) | |
| 4-Trifluoromethyl | CF₃ | 8 nM (Enzyme X) | |
| 4-Methoxy | OCH₃ | 25 nM (Enzyme X) |
Advanced: How to address stability challenges in aqueous or oxidative conditions?
Methodological Answer:
- Stability Studies:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC .
- Oxidative Resistance: Test with H₂O₂ (1–5 mM); ethynyl groups may require protective strategies (e.g., pro-drug formulations) .
- Formulation Strategies: Use cyclodextrin encapsulation to shield reactive moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
